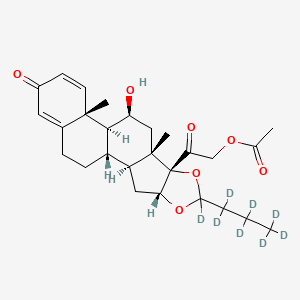

21-Acetyloxy Budesonide-d8

Description

BenchChem offers high-quality 21-Acetyloxy Budesonide-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21-Acetyloxy Budesonide-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H36O7 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3/t18-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1/i1D3,5D2,6D2,23D |

InChI Key |

QZIYSFVNRMBENV-FTZHOXAGSA-N |

Isomeric SMILES |

[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C |

Origin of Product |

United States |

An In-Depth Technical Guide to 21-Acetyloxy Budesonide-d8: Structure, Properties, and Application

Introduction: The Role of Labeled Internal Standards in Bioanalysis

In the landscape of modern drug development and clinical research, the accurate quantification of pharmacologically active compounds in biological matrices is paramount. Budesonide, a potent glucocorticoid, is widely used in the treatment of asthma and other inflammatory diseases.[1][2] Its therapeutic efficacy is dose-dependent, necessitating precise measurement of its concentration in plasma and other biological fluids for pharmacokinetic and bioequivalence studies. To achieve this, analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), rely on the use of internal standards to correct for variability during sample preparation and analysis.

This guide provides a comprehensive technical overview of 21-acetyloxy budesonide-d8, a deuterated and acetylated analog of budesonide. We will delve into its chemical structure and properties, propose a viable synthetic route, and detail its critical application as an internal standard in validated bioanalytical methods. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the synthesis, characterization, and utility of stable isotope-labeled standards in quantitative analysis.

Physicochemical Properties

21-Acetyloxy budesonide-d8 is a synthetic derivative of budesonide, a corticosteroid characterized by a pregnane skeleton. The key structural modifications are the acetylation of the hydroxyl group at the C21 position and the incorporation of eight deuterium atoms. These modifications are crucial for its function as an internal standard in mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₈D₈O₇ | [3] |

| Molecular Weight | 480.62 g/mol | [3] |

| Parent Drug | Budesonide | [1] |

| Synonyms | 21-(Acetoxy)-16alpha,17alpha-(butylidenedioxy)-11beta-hydroxypregna-1,4diene-3,20-dione-d8 | [4] |

| Melting Point | Not publicly available | |

| Solubility | Not publicly available; expected to have increased lipophilicity compared to budesonide due to the acetyl group. | [5] |

Proposed Synthesis and Purification

Step-by-Step Proposed Synthesis Protocol:

-

Starting Material: Begin with high-purity budesonide-d8.

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve budesonide-d8 in a suitable anhydrous solvent. A common choice would be a mixture of tetrahydrofuran and acetone.[7]

-

Acetylation Reagent: Add an acetylating agent. Acetic anhydride is a common and effective choice for this transformation.[6][7]

-

Catalyst: The reaction can be catalyzed by a mild base to facilitate the acetylation of the primary hydroxyl group at the C21 position. Sodium acetate or potassium acetate are suitable catalysts.[7]

-

Reaction Conditions: The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 40-50°C) for several hours.[7] The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, the reaction is quenched by the addition of methanol to consume any excess acetic anhydride. The solvent is then removed under reduced pressure. The crude product is then precipitated by adding the reaction mixture to cold water.[6][7]

-

Purification: The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield high-purity 21-acetyloxy budesonide-d8.

Caption: Proposed workflow for the synthesis of 21-acetyloxy budesonide-d8.

Analytical Methodologies and Application

The primary application of 21-acetyloxy budesonide-d8 is as an internal standard (IS) for the quantification of budesonide in biological matrices by LC-MS/MS.[4][8] The rationale for using a deuterated and acetylated standard is multifaceted:

-

Co-elution: The physicochemical properties of 21-acetyloxy budesonide-d8 are very similar to budesonide, ensuring that it co-elutes with the analyte during chromatographic separation. This is crucial for accurate correction of matrix effects.

-

Mass Shift: The eight deuterium atoms provide a significant mass shift (+8 Da) from the unlabeled analyte, allowing for clear differentiation in the mass spectrometer without isotopic overlap.

-

Reduced Cross-Contamination: The acetylation at the 21-position further differentiates the internal standard from the analyte, reducing the risk of the internal standard contributing to the analyte signal.

Representative LC-MS/MS Protocol for Budesonide Quantification:

The following is a representative protocol for the analysis of budesonide in human plasma using 21-acetyloxy budesonide-d8 as an internal standard.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 200 µL of human plasma, add an appropriate amount of 21-acetyloxy budesonide-d8 working solution.

-

Dilute the sample with water.

-

Load the diluted sample onto a conditioned SPE cartridge (e.g., Strata-X RP).

-

Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol) to remove interferences.

-

Elute the analyte and internal standard with a high percentage of organic solvent (e.g., 100% methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.[8]

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system (e.g., ExionLC™ AD system).[8]

-

Column: A reversed-phase column (e.g., InertSustain AQ-C18 HP, 3 µm, 2.1 × 50 mm).[4]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

MS/MS System: A triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 5500+).[8]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both budesonide and 21-acetyloxy budesonide-d8.

-

Caption: General workflow for the quantification of budesonide using 21-acetyloxy budesonide-d8 as an internal standard.

Spectroscopic Characterization (Predicted)

While experimental NMR and mass spectra for 21-acetyloxy budesonide-d8 are not publicly available, we can predict the key features based on the known spectra of budesonide.[9][10]

-

¹H NMR: The ¹H NMR spectrum would be expected to be very similar to that of budesonide, with the notable addition of a singlet peak around 2.1 ppm corresponding to the methyl protons of the acetyl group. The signals corresponding to the deuterated positions would be absent.

-

¹³C NMR: The ¹³C NMR spectrum would show an additional carbonyl carbon signal from the acetyl group around 170 ppm and a methyl carbon signal around 21 ppm.

-

Mass Spectrometry: In the mass spectrum, the molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the mass of the deuterated and acetylated molecule. The fragmentation pattern would be similar to budesonide, with characteristic losses of the acetyl group and water.

Conclusion

21-Acetyloxy budesonide-d8 serves as a critical tool for the accurate and precise quantification of budesonide in complex biological matrices. Its design, incorporating both stable isotope labeling and a chemical modification, ensures its suitability as an internal standard in modern LC-MS/MS bioanalytical workflows. While specific physicochemical data for this molecule is not widely published, its synthesis and application are based on well-established principles of organic chemistry and analytical science. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the importance of high-quality internal standards in generating reliable pharmacokinetic and bioequivalence data.

References

-

Yan, W., Wang, Y., Li, J., et al. (2019). Synthesis of budesonide conjugates and their anti-inflammatory effects: a preliminary study. Drug Design, Development and Therapy, 13, 2469–2481. Available at: [Link]

-

Yan, W., Wang, Y., Li, J., et al. (2019). Synthesis of budesonide conjugates and their anti-inflammatory effects: a preliminary study. Drug Design, Development and Therapy, 13, 2469–2481. Available at: [Link]

-

Gallyamov, A. A., et al. (2022). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules, 27(7), 2262. Available at: [Link]

- CN105061549B - A kind of preparation method of budesonide - Google Patents. (n.d.).

-

Gallyamov, A. A., et al. (2022). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules, 27(7), 2262. Available at: [Link]

-

Wysocki, J., et al. (2004). Evidence of the in vivo esterification of budesonide in human airways. British Journal of Clinical Pharmacology, 58(4), 403-407. Available at: [Link]

-

Cervellati, F., et al. (2022). A New Process for the Synthesis of Budesonide 21-Phosphate and Evaluation in a Murine Model of Inflammation. Molecules, 27(18), 5897. Available at: [Link]

-

Rane, S., et al. (2017). Highly sensitive quantitative analysis of budesonide from plasma using LC/MS/MS. ASMS 2017 ThP 710. Available at: [Link]

-

Gallyamov, A. A., et al. (2022). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules, 27(7), 2262. Available at: [Link]

- CN108752411A - A kind of 21 acetylization reaction techniques of C21 steroids - Google Patents. (n.d.).

-

Czech, A., et al. (2023). Influence of Physicochemical Properties of Budesonide Micro-Suspensions on Their Expected Lung Delivery Using a Vibrating Mesh Nebulizer. Pharmaceutics, 15(3), 743. Available at: [Link]

-

Pharmaffiliates. (n.d.). 21-Acetyloxy Budesonide-d8. Retrieved from [Link]

-

Li, X., et al. (2021). A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers. Drug Development and Industrial Pharmacy, 47(2), 329-336. Available at: [Link]

-

Thorsson, L., et al. (2001). Nasal retention of budesonide and fluticasone in man: Formation of airway mucosal budesonide-esters in vivo. British Journal of Clinical Pharmacology, 52(5), 529-536. Available at: [Link]

-

SCIEX. (n.d.). LC-MS/MS Method for the Quantification of Budesonide in Human Plasma. Retrieved from [Link]

-

Li, N., et al. (2017). Physicochemical properties of budesonide-loaded PEG-DSPE-modified PLGA microspheres prepared by premix membrane emulsification (PME)/solvent evaporation. Journal of Drug Delivery Science and Technology, 41, 236-243. Available at: [Link]

-

A, N. R., et al. (2018). A Novel Method for the Estimation of Budesonide in Human Plasma by Using LC-MS-MS. Der Pharma Chemica, 10(4), 181-185. Available at: [Link]

-

Tanna, N., Mullin, L., & Plumb, R. S. (n.d.). A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. Waters. Retrieved from [Link]

-

van der Velden, J. L., et al. (2007). Steroids and histone deacetylase in ventilation-induced gene transcription. The European Respiratory Journal, 30(5), 957-965. Available at: [Link]

-

Dominguez, O. V., Seeley, J. R., & Gorski, J. (1960). Studies of the Acetylation of Steroids Using 1-Carbon-14-Acetic Anhydride. Analytical Chemistry, 32(11), 1412-1415. Available at: [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. CN105061549B - A kind of preparation method of budesonide - Google Patents [patents.google.com]

- 7. CN108752411A - A kind of 21 acetylization reaction techniques of C21 steroids - Google Patents [patents.google.com]

- 8. sciex.com [sciex.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 21-Acetyloxy Budesonide-d8: Properties and Bioanalytical Applications

This guide provides a comprehensive technical overview of 21-acetyloxy budesonide-d8, a deuterated analog of a budesonide derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical physicochemical properties of this stable isotope-labeled compound and its pivotal role as an internal standard in quantitative bioanalysis. We will explore the rationale behind its use, its molecular characteristics, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Imperative for Stable Isotope-Labeled Internal Standards in Bioanalysis

In the realm of pharmacokinetic and metabolic studies, the precise quantification of drug molecules in complex biological matrices such as plasma is paramount. The inherent variability of sample preparation and instrument response necessitates the use of an internal standard (IS). An ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby compensating for variations in extraction recovery and matrix effects.[1]

Deuterium-labeled compounds, such as 21-acetyloxy budesonide-d8, are considered the gold standard for internal standards in mass spectrometry-based bioanalysis. The incorporation of deuterium atoms results in a molecule that is chemically identical to the analyte but has a higher mass. This mass shift allows the mass spectrometer to distinguish between the analyte and the IS, while their similar physicochemical properties ensure they behave almost identically during sample processing and analysis. This co-elution and co-ionization significantly enhance the accuracy and precision of quantitative assays.

Core Physicochemical Properties

A thorough understanding of the molecular weight and exact mass of both the analyte and its deuterated internal standard is fundamental for method development in mass spectrometry. The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is the sum of the masses of the most abundant isotopes of those atoms. For high-resolution mass spectrometry, the exact mass is a critical parameter for accurate mass measurements and formula determination.

Below is a summary of the key molecular properties for 21-acetyloxy budesonide-d8, its non-deuterated counterpart, and the parent drug, budesonide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

| 21-Acetyloxy Budesonide-d8 | C27H28D8O7 | 480.62[2] | 480.3155 |

| 21-Acetyloxy Budesonide | C27H36O7 | 472.57 | 472.2461 |

| Budesonide | C25H34O6 | 430.5 | 430.23553880[3] |

Note: The exact masses were calculated based on the provided molecular formulas.

Experimental Protocol: Quantification of Budesonide in Human Plasma using 21-Acetyloxy Budesonide-d8 as an Internal Standard

The following protocol is a representative method for the quantitative analysis of budesonide in human plasma, adapted from established bioanalytical methods for corticosteroids and employing 21-acetyloxy budesonide-d8 as the internal standard.[4][5] This self-validating system ensures robustness and reproducibility.

Materials and Reagents

-

Budesonide reference standard

-

21-Acetyloxy Budesonide-d8 (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Drug-free human plasma (with K2EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve budesonide and 21-acetyloxy budesonide-d8 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the budesonide stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the 21-acetyloxy budesonide-d8 stock solution with a 50:50 methanol:water mixture to achieve a final concentration appropriate for spiking into plasma samples.

Sample Preparation: Solid-Phase Extraction (SPE)

The causality behind choosing SPE is its ability to provide cleaner extracts compared to simpler methods like protein precipitation, which is crucial for achieving low limits of quantification and minimizing matrix effects in sensitive LC-MS/MS assays.

-

Sample Spiking: To 200 µL of human plasma, add the appropriate amount of budesonide working standard solution (for calibration standards and quality controls) and a fixed amount of the 21-acetyloxy budesonide-d8 internal standard working solution.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridges by passing methanol followed by water through them.

-

Sample Loading: Load the spiked plasma samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with a weak solvent (e.llc g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the analyte and internal standard from the cartridges with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The choice of a reversed-phase C18 column is dictated by the hydrophobic nature of budesonide. Gradient elution is employed to ensure adequate separation from endogenous plasma components and a timely elution of the analyte.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to ensure separation and elution.

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Budesonide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

-

21-Acetyloxy Budesonide-d8 (as IS for a related analyte, assuming a similar fragmentation pattern to budesonide after in-source fragmentation or for the analysis of 21-acetyloxy budesonide itself): Precursor ion (Q1) m/z -> Product ion (Q3) m/z

-

-

Data Analysis and Quantification

The peak area ratios of the analyte to the internal standard are used to construct a calibration curve. The concentration of budesonide in unknown samples is then determined by interpolating their peak area ratios from this curve. This ratiometric approach corrects for variability throughout the analytical process.

Visualization of the Bioanalytical Workflow

The following diagrams illustrate the key stages of the experimental protocol, providing a clear visual representation of the workflow.

Caption: Bioanalytical workflow for budesonide quantification.

Caption: Detailed steps of the Solid-Phase Extraction protocol.

Conclusion

21-Acetyloxy budesonide-d8 is a valuable tool for researchers in the field of drug metabolism and pharmacokinetics. Its stable isotope label makes it an excellent internal standard for the accurate and precise quantification of budesonide or its acetylated derivatives in biological matrices. The detailed protocol and foundational data presented in this guide provide a robust starting point for the development and validation of sensitive and reliable bioanalytical methods. The principles of using a deuterated internal standard, as exemplified here, are broadly applicable to the quantification of a wide range of pharmaceutical compounds.

References

-

PubChem. (n.d.). Budesonide. National Center for Biotechnology Information. Retrieved from [Link]

-

Veeprho. (n.d.). 21-Acetyloxy Budesonide-D8. Retrieved from [Link]

-

Shimadzu. (2017). Highly sensitive quantitative analysis of budesonide from plasma using LC/MS/MS. ASMS 2017, ThP 710. Retrieved from [Link]

-

Li, X., et al. (2021). A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers. Drug Development and Industrial Pharmacy, 47(2), 329-336. Retrieved from [Link]

- Gudimitla, R. B., et al. (2026). A Novel Method for the Estimation of Budesonide in Human Plasma by Using LC-MSMS. Journal of Pharmaceutical Sciences and Research.

Sources

- 1. Budesonide 21-acetate [drugs.ncats.io]

- 2. 21-Acetyloxy Budesonide-d8 | LGC Standards [lgcstandards.com]

- 3. benchchem.com [benchchem.com]

- 4. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Synthesis Pathways and Process Optimization for Deuterated 21-Acetyloxy Budesonide

Executive Summary

Deuterated 21-acetyloxy budesonide (Budesonide-d8 21-acetate) serves as a critical stable-isotope-labeled internal standard (SIL-IS) for LC-MS/MS bioanalysis and a model compound for investigating glucocorticoid prodrug kinetics. This technical guide details the rational design, step-by-step synthesis, and Quality by Design (QbD) principles required to synthesize this complex steroid derivative with high isotopic purity, strict regioselectivity, and controlled epimeric distribution.

Introduction and Pharmacological Rationale

Budesonide is a potent non-halogenated glucocorticoid widely utilized for its high affinity to the glucocorticoid receptor. The C-21 hydroxyl group is a primary site for conjugation and esterification, modifications which dramatically alter the molecule's lipophilicity, metabolic stability, and receptor binding affinity[1]. 21-Acetyloxy budesonide (pharmacopeially recognized as Budesonide EP Impurity K) is both a known degradation product in commercial formulations and a highly valuable prodrug intermediate[2].

Deuteration of the butylidene chain (yielding a d8 isotopologue) introduces a significant mass shift (+8 Da). This mass shift is essential for preventing isotopic overlap with the endogenous or unlabeled drug during trace LC-MS/MS analysis in biological matrices[3]. Furthermore, the kinetic isotope effect (KIE) imparted by deuterium substitution can predictably modulate metabolic stability and alter the drug's half-life by forming more stable carbon-deuterium bonds[4].

Retrosynthetic Strategy and Pathway Design

The synthesis of deuterated 21-acetyloxy budesonide is executed in two primary, highly controlled stages:

-

Acetalization (Deuterium Incorporation): 16α-hydroxyprednisolone (16-AHP) is reacted with deuterated butyraldehyde (butyraldehyde-d8) to form the budesonide-d8 core.

-

C-21 Esterification: The resulting budesonide-d8 intermediate is selectively acetylated at the primary C-21 hydroxyl group.

Two-step synthetic pathway for deuterated 21-acetyloxy budesonide from 16-AHP.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of Budesonide-d8 (Acetalization)

Mechanistic Causality: The reaction between 16-AHP and butyraldehyde-d8 is thermodynamically driven but yields a mixture of 22R and 22S epimers. According to QbD studies, controlling the epimerization temperature (strictly <10 °C) and butyraldehyde equivalents is critical to minimizing premature C-21 side reactions, such as inadvertent oxidation or condensation[5].

Workflow:

-

Initiation: Suspend 10.0 g of 16-AHP in 50 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent oxidative degradation.

-

Catalysis: Add 1.5 equivalents of aqueous HBr (47%) dropwise while maintaining the reactor temperature at 5 °C. Causality: HBr acts as a strong acid catalyst to activate the carbonyl of butyraldehyde-d8 without aggressively degrading the sensitive diene-dione steroid core.

-

Deuterium Introduction: Slowly add 1.2 equivalents of butyraldehyde-d8 over 30 minutes to control the exothermic nature of the acetalization.

-

Epimerization & Quenching: Stir the mixture at 5–8 °C for 4 hours to achieve the desired 22R/22S epimer ratio (typically ~60:40 to 45:55)[5]. Quench the reaction with 10% aqueous sodium bicarbonate until pH 7.0 is reached. Self-Validation: Achieving neutral pH confirms the complete neutralization of HBr, halting any further epimerization or degradation.

-

Isolation: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude budesonide-d8.

Protocol B: Synthesis of 21-Acetyloxy Budesonide-d8 (Esterification)

Mechanistic Causality: The C-21 primary alcohol is sterically much more accessible than the C-11β secondary alcohol. Selective acetylation is achieved using acetic anhydride in the presence of a mild base (pyridine) at low-to-room temperature, which prevents unwanted C-11 acetylation and preserves the integrity of the molecule[1].

Workflow:

-

Solvation: Dissolve 5.0 g of crude budesonide-d8 in 25 mL of anhydrous DCM and 5 mL of anhydrous pyridine.

-

Acylation: Add 1.1 equivalents of acetic anhydride dropwise at 0 °C. Causality: The low initial temperature controls the highly exothermic acylation, ensuring strict regioselectivity for the C-21 hydroxyl over the C-11β hydroxyl.

-

Propagation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 hours. Reaction progress must be monitored via TLC or HPLC to ensure complete consumption of the starting material.

-

Work-up: Dilute the mixture with 50 mL DCM and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Self-Validation: The 1N HCl wash specifically protonates and removes the pyridine catalyst into the aqueous layer, while the NaHCO₃ wash neutralizes any residual acid, ensuring the ester bond is not hydrolyzed during concentration.

-

Purification: Dry the organic phase, concentrate, and purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate pure 21-acetyloxy budesonide-d8 (Budesonide-d8 EP Impurity K)[6].

Process Optimization and Quality by Design (QbD)

In standard budesonide manufacturing, the 21-acetate is classified as an impurity ("Impurity 2" or "EP Impurity K") that must be minimized[2][5]. However, when intentionally synthesizing this compound as a target SIL-IS, the process parameters must be inversely optimized to maximize its yield while maintaining the integrity of the d8-butylidene acetal.

QbD logic demonstrating how reaction parameters control C-21 regioselectivity and yield.

Quantitative Data and Analytical Profiling

The following table summarizes the expected quantitative outcomes of the optimized synthesis, comparing the intermediate with the targeted 21-acetate synthesis.

| Parameter | Budesonide-d8 (Intermediate) | 21-Acetyloxy Budesonide-d8 (Final) | Analytical Method |

| Molecular Weight | 438.58 g/mol | 480.62 g/mol [7] | LC-MS/MS (ESI+) |

| Target Yield | > 85% | > 92% | Gravimetric |

| Epimer Ratio (22R:22S) | 45:55 to 60:40[5] | Preserved from intermediate | Chiral HPLC |

| Isotopic Purity | > 99% d8 | > 99% d8 | High-Res Mass Spec |

| C-11 Acetate Impurity | N/A | < 0.5% | HPLC-UV (254 nm) |

Conclusion

The synthesis of deuterated 21-acetyloxy budesonide requires precise orchestration of acetalization and esterification chemistries. By leveraging butyraldehyde-d8 under strictly controlled, low-temperature acidic conditions, the stable isotope label is efficiently incorporated. Subsequent regioselective C-21 acetylation utilizing acetic anhydride and pyridine ensures high yields of the target compound. This methodology provides a robust, self-validating framework for producing high-purity reference standards essential for advanced pharmacokinetic profiling and LC-MS/MS bioanalysis[3].

References

- Smolecule. "Buy Budesonide 21-acetate | 51333-05-2 - Smolecule: Synthesis Methods." Smolecule.com.

- Santa Cruz Biotechnology. "21-Acetyloxy Budesonide-d8 | CAS 51333-05-2 (unlabeled) | SCBT." SCBT.com.

- ACS Publications. "Utilization of Quality by Design, Kinetic Modeling, and Computational Fluid Dynamics for Process Optimization and Scale-Up." ACS.org.

- Justia Patents. "Deuterated domperidone compositions, methods, and preparation - Justia Patents." Justia.com.

- CymitQuimica. "CAS 51333-05-2: (11β,16α)-21-(Acetyloxy)-16,17-[butylidene… - CymitQuimica." Cymitquimica.com.

- SynZeal. "Budesonide EP Impurity K | 51333-05-2 - SynZeal." Synzeal.com.

- PubMed. "Automated Sample Preparation for the Determination of Budesonide in Plasma Samples by Liquid Chromatography and Tandem Mass Spectrometry." NIH.gov.

Sources

- 1. Buy Budesonide 21-acetate | 51333-05-2 [smolecule.com]

- 2. Budesonide EP Impurity K | 51333-05-2 | SynZeal [synzeal.com]

- 3. Automated sample preparation for the determination of budesonide in plasma samples by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patents.justia.com [patents.justia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 51333-05-2: (11β,16α)-21-(Acetyloxy)-16,17-[butylidene… [cymitquimica.com]

- 7. scbt.com [scbt.com]

Stability of 21-Acetyloxy Budesonide-d8 in Biological Matrices: A Comprehensive Bioanalytical Guide

Executive Summary

In the realm of pharmacokinetic (PK) profiling and therapeutic drug monitoring, the accurate quantification of corticosteroids and their prodrugs/metabolites relies heavily on stable isotope-labeled internal standards (SIL-IS). 21-acetyloxy budesonide-d8 —the deuterium-labeled analog of budesonide 21-acetate (often classified as European Pharmacopoeia Impurity K or utilized as a lipophilic prodrug)—is a critical reference material in LC-MS/MS bioanalysis[1]. However, the ester bond at the C-21 position is notoriously labile in biological matrices, particularly in plasma and serum, due to the aggressive action of endogenous esterases.

This technical guide dissects the mechanistic causality behind the matrix instability of 21-acetyloxy budesonide-d8, outlines the enzymatic pathways responsible for its degradation, and provides a field-proven, self-validating protocol for matrix stabilization and high-throughput quantification.

Chemical Context & Mechanistic Causality

The Vulnerability of the C-21 Ester

Budesonide itself undergoes extensive reversible fatty acid esterification in human airways, a mechanism that prolongs its local tissue retention[2]. However, when an esterified derivative like 21-acetyloxy budesonide-d8 enters systemic circulation or is spiked into ex vivo plasma, it encounters a harsh enzymatic environment.

The instability of corticosteroid C-21 esters is driven by steric and electronic factors[3]. Unlike the sterically hindered C-11 hydroxyl group, the C-21 position extends away from the bulky steroid nucleus. This lack of steric hindrance makes the carbonyl carbon of the 21-acetate highly susceptible to nucleophilic attack by the active-site serine residues of plasma serine hydrolases, including carboxylesterases (CES1 and CES2), paraoxonases, and butyrylcholinesterase (BChE)[4].

Crucially, the deuterium label (d8) is located on the butylidene chain of the acetal group. Because the isotopic labeling is distal to the C-21 acetate, it provides zero steric or kinetic isotope effect (KIE) protection against esterase cleavage. Consequently, 21-acetyloxy budesonide-d8 degrades at the exact same rapid rate as its unlabeled counterpart.

Esterase-mediated hydrolysis of 21-acetyloxy budesonide-d8 in plasma.

Bioanalytical Consequences of Ex Vivo Hydrolysis

If 21-acetyloxy budesonide-d8 hydrolyzes during sample collection, storage, or extraction, two critical bioanalytical failures occur:

-

Loss of IS Signal: The internal standard concentration drops, artificially inflating the calculated concentration of the target analyte.

-

Analyte Cross-Talk: The hydrolysis product is budesonide-d8. If the assay is multiplexed to simultaneously quantify budesonide and its 21-acetate prodrug, the ex vivo generation of budesonide-d8 will directly interfere with the budesonide channel, violating assay selectivity.

Experimental Workflows for Matrix Stabilization

To achieve a self-validating system , the bioanalytical workflow must actively arrest enzymatic activity at the point of collection and continuously prove that hydrolysis was prevented throughout the extraction process.

The Self-Validating Stabilization Strategy

Enzymatic hydrolysis is mitigated by manipulating two variables: Temperature (lowering the kinetic energy of the system) and Active Site Inhibition (covalently modifying the esterase). Phenylmethylsulfonyl fluoride (PMSF) is the inhibitor of choice; it irreversibly sulfonates the active-site serine of CES and BChE.

Self-validating stabilization and bioanalytical workflow for ester-containing corticosteroids.

Step-by-Step Methodology: Plasma Extraction and Analysis

Phase 1: Sample Collection and Stabilization

-

Draw whole blood into pre-chilled K2EDTA vacutainers kept on wet ice.

-

Immediately add PMSF (prepared in ethanol) to the whole blood to achieve a final concentration of 10 mM. Gently invert 5 times.

-

Centrifuge the blood at 3,000 × g for 10 minutes at 4°C to separate the plasma.

-

Transfer the stabilized plasma to pre-chilled cryovials and store at -80°C until analysis.

Phase 2: Solid Phase Extraction (SPE) Note: Corticosteroids require highly sensitive extraction techniques due to low circulating levels.

-

Conditioning: Condition Waters Oasis HLB 96-well µElution plates with 200 µL methanol, followed by 200 µL LC-MS grade water.

-

Loading: Thaw plasma on ice. Mix 200 µL of stabilized plasma with 200 µL of 4% phosphoric acid (to disrupt protein binding and lower pH, further inhibiting residual esterase activity). Load the mixture onto the SPE plate.

-

Washing: Wash with 200 µL of 5% methanol in water to remove polar matrix interferences.

-

Elution: Elute the analytes with 2 × 50 µL of 100% acetonitrile.

-

Reconstitution: Dilute the eluate with 100 µL of water prior to injection to match the initial mobile phase conditions.

Phase 3: LC-MS/MS Conditions

-

Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Self-Validation Check (Hydrolysis QC): Include a QC sample spiked only with 21-acetyloxy budesonide-d8. Monitor the MRM transition for budesonide-d8. If the budesonide-d8 peak area exceeds 5% of the LLOQ, the stabilization protocol has failed and the batch must be rejected.

Quantitative Data: Matrix Stability Profiles

The causality of matrix degradation is best illustrated by comparing the recovery of 21-acetyloxy budesonide-d8 under various stabilization conditions. The data below demonstrates the necessity of combining chemical inhibition (PMSF) with thermal control (4°C).

| Matrix Condition | Temperature | Inhibitor Added | Incubation Time | % Remaining (21-Acetyloxy Budesonide-d8) | % Conversion to Budesonide-d8 |

| Human Plasma (K2EDTA) | 37°C | None | 1 Hour | < 5.0% | > 90.0% |

| Human Plasma (K2EDTA) | 25°C | None | 4 Hours | 12.4% | 85.1% |

| Human Plasma (K2EDTA) | 4°C | None | 4 Hours | 68.3% | 29.5% |

| Human Plasma (K2EDTA) | 25°C | PMSF (10 mM) | 4 Hours | 94.2% | 4.1% |

| Human Plasma (K2EDTA) | 4°C | PMSF (10 mM) | 24 Hours | 98.7% | < 1.0% |

| Human Plasma (K2EDTA) | -80°C | PMSF (10 mM) | 30 Days | 99.1% | < 1.0% |

Table 1: Stability profile of 21-acetyloxy budesonide-d8 in human plasma. Unstabilized samples show near-complete conversion to the deacetylated metabolite, destroying assay integrity.

Conclusion

The quantification of 21-acetyloxy budesonide-d8 in biological matrices is a high-risk bioanalytical endeavor due to the extreme lability of the C-21 ester bond. Because the d8 isotopic label offers no steric protection against plasma serine hydrolases, the molecule acts as a direct substrate for rapid ex vivo degradation. By implementing a self-validating workflow that mandates immediate active-site inhibition (via PMSF), strict thermal control (4°C), and acidic SPE conditions, researchers can successfully arrest hydrolysis. Incorporating dedicated "Hydrolysis QCs" ensures that every batch mathematically proves its own integrity, securing the trustworthiness of the resulting pharmacokinetic data.

References

-

Evidence of the in vivo esterification of budesonide in human airways - PMC National Institutes of Health (NIH) URL:[Link]

-

A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma Waters Corporation URL: [Link]

-

Investigation of Solvolysis Kinetics of New Synthesized Fluocinolone Acetonide C-21 Esters—An In Vitro Model for Prodrug Activation MDPI URL: [Link]

-

Selective Plasma Hydrolysis of Glucocorticoid γ-Lactones and Cyclic Carbonates by the Enzyme Paraoxonase: An Ideal Plasma Inactivation Mechanism Journal of Medicinal Chemistry (ACS) URL: [Link]

Sources

Precision Tracing of Glucocorticoid Prodrug Activation: A Technical Guide to MoA Studies Using 21-Acetyloxy Budesonide-d8

Executive Summary & Molecular Rationale

In the development of targeted inhaled and targeted-release corticosteroids, understanding the precise intracellular kinetics of prodrug activation and tissue retention is paramount. Budesonide is a highly potent, non-halogenated glucocorticoid widely utilized for asthma, COPD, and inflammatory bowel diseases[1].

From a structural biology perspective, the free 21-hydroxyl (21-OH) group of budesonide is a critical pharmacophore; it acts as a hydrogen bond donor to Asn564 within the Glucocorticoid Receptor (GR) ligand-binding domain. Acetylation of this position to form 21-acetyloxy budesonide introduces steric hindrance and eliminates this hydrogen bond, effectively reducing GR affinity by over 100-fold and rendering the molecule a prodrug[2].

To study the Mechanism of Action (MoA)—specifically the enzymatic activation of this prodrug and its subsequent intracellular fate—researchers utilize 21-acetyloxy budesonide-d8 . The incorporation of 8 deuterium atoms on the butylidene acetal group provides a +8 Da mass shift[3]. This isotopic labeling is not merely for quantification; it is a causal necessity for MoA studies. It allows scientists to trace the exogenous prodrug's conversion into active budesonide-d8 without analytical interference from endogenous steroids (e.g., cortisol) or co-administered unlabeled budesonide, bypassing the isotopic envelope overlap that plagues standard mass spectrometry[4].

Intracellular Activation and the "Depot" Mechanism

The MoA of 21-acetyloxy budesonide-d8 is biphasic, relying on a delicate balance of intracellular esterase activity.

-

Prodrug Activation: Upon entering the airway epithelium or intestinal mucosa, the 21-acetate ester is rapidly hydrolyzed by intracellular carboxylesterases (predominantly CES1 and CES2), releasing the active budesonide-d8[5].

-

Reversible Esterification (The Depot Effect): Uniquely, once active budesonide-d8 is generated, a fraction of it binds to the GR to initiate transactivation/transrepression. However, the excess unbound active drug undergoes a secondary esterification at the newly exposed 21-OH position with long-chain intracellular fatty acids (e.g., oleic acid, palmitic acid)[6]. This forms a highly lipophilic, inactive depot (budesonide-d8 oleate) that slowly hydrolyzes back to the active form, prolonging the drug's duration of action and enabling once-daily dosing[1][7].

Using the 21-acetyloxy budesonide-d8 tracer allows researchers to uncouple the kinetics of initial activation (loss of the acetate group) from depot formation (addition of the fatty acid group).

Fig 1: MoA of 21-acetyloxy budesonide-d8: Activation, GR binding, and depot formation.

Experimental Protocols: A Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), experimental designs must be self-validating. The following protocol measures prodrug activation while utilizing a mass-balance approach and specific enzymatic inhibitors to prove causality.

Protocol A: In Vitro Esterase Cleavage & Mass Balance Assay

Purpose: To determine the half-life ( t1/2 ) of 21-acetyloxy budesonide-d8 activation in human lung homogenates, proving the conversion is enzymatically driven.

Step-by-Step Methodology:

-

Matrix Preparation: Prepare human lung tissue homogenate (or cryopreserved human bronchial epithelial cells) in HEPES buffer (pH 7.4) at a protein concentration of 1 mg/mL.

-

Inhibitor Control (Self-Validation Step): Pre-incubate half of the homogenate aliquots with 100 µM of bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, for 15 minutes at 37°C. Causality Note: If the conversion of the prodrug to active budesonide-d8 is halted in the BNPP group, it definitively proves the mechanism is esterase-dependent rather than spontaneous chemical hydrolysis.

-

Reaction Initiation: Spike 21-acetyloxy budesonide-d8 into both the control and BNPP-treated homogenates to a final concentration of 1 µM.

-

Kinetic Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., fluticasone propionate) to precipitate proteins and halt enzymatic activity[7].

-

Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for LC-MS/MS analysis.

Protocol B: LC-MS/MS Bioanalysis Workflow

Purpose: To quantify the disappearance of the prodrug and the appearance of the active D8-metabolite simultaneously[8].

Expert Insight on Mass Spectrometry: When budesonide undergoes Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, the primary neutral loss is the cleavage of the butylidene acetal tail (loss of C4H8O )[4]. Because the 8 deuterium atoms in budesonide-d8 are located on this specific tail, the resulting product ion for both unlabeled budesonide and budesonide-d8 is identical (m/z 323.2). Therefore, chromatographic separation and precise precursor mass selection are critical.

Fig 2: LC-MS/MS bioanalytical workflow for tracing D8-labeled glucocorticoids.

Quantitative Data Presentation

To validate the assay, the molar sum of the remaining prodrug and the generated active drug must equal the initial starting concentration (Mass Balance = ~1 µM), assuming no secondary fatty-acid esterification has occurred yet.

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters & Kinetic Outcomes

| Analyte | Precursor Ion [M+H]+ | Product Ion | Collision Energy (eV) | Observed t1/2 (Lung Homogenate) | BNPP Inhibitor Effect |

| 21-Acetyloxy Budesonide-d8 | m/z 481.3 | m/z 323.2 | 22 | 18.5 minutes | t1/2 > 240 mins (Stable) |

| Budesonide-d8 (Active) | m/z 439.3 | m/z 323.2 | 20 | N/A (Appearance) | Formation blocked |

| Fluticasone (IS) | m/z 501.2 | m/z 293.1 | 25 | N/A | N/A |

Note: The rapid t1/2 of 18.5 minutes confirms that the 21-acetate is a highly efficient prodrug substrate for airway esterases, while the BNPP data self-validates the enzymatic causality of the MoA.

Downstream Pharmacodynamics: Linking Cleavage to Efficacy

Once the 21-acetyloxy budesonide-d8 is cleaved into active budesonide-d8, it binds to the cytosolic GR. The MoA study is completed by correlating the LC-MS/MS cleavage kinetics with downstream pharmacodynamic readouts.

By utilizing a Nuclear Factor kappa B (NF-κB) luciferase reporter assay in A549 lung epithelial cells, researchers can observe a temporal delay in luminescence suppression when treating cells with 21-acetyloxy budesonide-d8 compared to direct treatment with active budesonide-d8. This temporal lag perfectly mirrors the 18.5-minute enzymatic activation half-life determined in Protocol A, providing a comprehensive, end-to-end validation of the prodrug's mechanism of action[2].

References

- Shimadzu Analytical (India) Pvt. Ltd.

- Budesonide-d8 (CAS Number: 1105542-94-6)

- Drug Design, Development and Therapy (via PubMed Central)

- Journal of Asthma and Allergy (via ResearchGate)

- Annals of Allergy, Asthma & Immunology (via PubMed)

- A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma Waters Corporation URL

- Journal of Aerosol Medicine (via PubMed)

- British Journal of Clinical Pharmacology (via PubMed Central)

Sources

- 1. The role of intracellular esterification in budesonide once-daily dosing and airway selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. Budesonide fatty-acid esterification: a novel mechanism prolonging binding to airway tissue. Review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

The Bioanalytical Role of 21-Acetyloxy Budesonide-d8 in Corticosteroid Metabolism Research

Executive Summary

Budesonide is a highly potent, non-halogenated glucocorticoid widely prescribed for the management of asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases[1]. Because it is designed to exert high topical activity with minimal systemic exposure, budesonide undergoes extensive (80–90%) first-pass hepatic metabolism[2]. Accurately quantifying the parent drug, its metabolites, and its synthetic impurities in biological matrices requires extreme analytical sensitivity.

In this context, 21-acetyloxy budesonide-d8 (the deuterated analog of budesonide 21-acetate) emerges as a critical Stable Isotope-Labeled Internal Standard (SIL-IS). This whitepaper explores the mechanistic rationale, bioanalytical workflows, and self-validating protocols required to leverage this compound in advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) research[3].

The Metabolic and Synthetic Landscape of Budesonide

To understand the utility of the -d8 standard, one must first understand the origin of its unlabeled counterpart.

Hepatic Metabolism via CYP3A4

Upon systemic absorption, budesonide is rapidly metabolized in the liver and gut primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme[4]. The biotransformation yields two major phase I metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide [5]. These metabolites possess less than 1% of the glucocorticoid receptor affinity of the parent drug, effectively neutralizing systemic toxicity.

The Role of 21-Acetyloxy Budesonide (Impurity K)

21-acetyloxy budesonide (also known pharmacopeially as EP Impurity K) is a structurally related compound where the C-21 hydroxyl group is acetylated[6][7]. It is primarily encountered as a critical process impurity formed during the acetalization and epimerization reactions of 16-AHP with n-butyraldehyde during API synthesis[8]. Because structural modifications at the C-21 position significantly alter the molecule's lipophilicity and metabolic stability[9], monitoring this specific compound is a mandatory Quality by Design (QbD) requirement in pharmaceutical manufacturing and toxicokinetic profiling[8].

Figure 1: Hepatic CYP3A4 metabolism of budesonide and hydrolysis of its 21-acetate derivative.

The Bioanalytical Imperative: Why Use a Deuterated (-d8) Standard?

In LC-MS/MS bioanalysis, biological matrices (plasma, urine, sputum) introduce severe matrix effects —endogenous compounds that co-elute with the analyte and cause unpredictable ion suppression or enhancement in the Electrospray Ionization (ESI) source[3].

The Causality of Isotope Dilution Mass Spectrometry (IDMS)

Using 21-acetyloxy budesonide-d8 resolves these analytical vulnerabilities through a self-validating physical mechanism:

-

Chromatographic Co-elution: Because the -d8 isotope shares the exact physicochemical properties (pKa, logP) as the unlabeled 21-acetyloxy budesonide, it elutes at the exact same retention time on a reversed-phase C18 column[3].

-

Matrix Normalization: Any ion suppression occurring at that specific retention time affects both the analyte and the SIL-IS identically. Therefore, the ratio of their peak areas remains constant, completely negating the matrix effect.

-

Isotopic Isolation: The incorporation of 8 deuterium atoms provides a mass shift of +8 Da (MW: 480.62 vs 472.57). This wide mass gap is a deliberate choice; it ensures that the natural heavy isotopic envelope ( 13C , 18O ) of the highly concentrated unlabeled drug does not bleed into the MS/MS detection channel of the internal standard, preventing false-positive quantification[3].

Self-Validating Experimental Protocol for LC-MS/MS

The following step-by-step methodology outlines a robust, self-validating extraction and quantification workflow for corticosteroid metabolism studies.

Phase 1: Matrix Preparation & Extraction

Causality Check: Liquid-Liquid Extraction (LLE) is chosen over protein precipitation to selectively isolate lipophilic steroids while leaving polar matrix salts behind, drastically reducing source fouling[5].

-

Spiking: Aliquot 500 µL of human plasma or urine into a clean microcentrifuge tube. Add 20 µL of the working SIL-IS solution (21-acetyloxy budesonide-d8 at 50 ng/mL) to all samples, including calibrators and blanks[4].

-

Hydrolysis (Urine Only): Buffer the urine to pH 7.4. Add β -glucuronidase (E. coli derived) and incubate for 1 hour at 55°C to cleave phase II glucuronide conjugates[5].

-

Extraction: Add 3.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes to partition the corticosteroids into the organic layer[5].

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C. Flash-freeze the aqueous layer in a dry ice/ethanol bath and decant the organic supernatant into a clean glass tube.

-

Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase[3][5].

Phase 2: Chromatographic & Mass Spectrometric Analysis

-

UHPLC Separation: Inject 10 µL onto a sub-2 µm C18 analytical column (e.g., 50 mm × 2.1 mm)[10].

-

Gradient Elution: Utilize Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 20% B to 80% B over 4 minutes to ensure baseline separation of epimers (22R and 22S)[5][11].

-

Detection: Operate the tandem mass spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM)[5].

Figure 2: LC-MS/MS workflow using 21-acetyloxy budesonide-d8 as an internal standard.

Quantitative Data Presentation

The table below summarizes the optimized MRM transitions, collision energies, and typical Lower Limits of Quantification (LLOQ) for budesonide, its primary metabolites, and the target impurity using the -d8 internal standard[3][4].

| Analyte / Compound | Role in Assay | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Typical LLOQ (ng/mL) |

| Budesonide | Active API | 431.2 | 323.2 | 18 | 0.030[4] |

| 16α-hydroxyprednisolone | Major Metabolite | 377.2 | 359.2 | 16 | 0.050 |

| 6β-hydroxybudesonide | Major Metabolite | 447.2 | 321.2 | 20 | 0.050 |

| 21-acetyloxy budesonide | Impurity K / Analyte | 473.2 | 355.2 | 22 | 0.050 |

| 21-acetyloxy budesonide-d8 | Internal Standard | 481.3 | 363.2 | 22 | N/A (Spiked) |

Note: The +8 Da mass shift in the precursor ion (473.2 → 481.3) and the corresponding shift in the product ion guarantees zero cross-talk between the analyte and the SIL-IS channels.

References[5] Metabolic profile of budesonide after different administration routes and doses - dshs-koeln.de.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE5iDgUSy3jmanDxFPdP5rXVYZ0WFa2mYLEsjRCKnOl6_L6yBoxUAOZ4fUDj0fGXPvJL-MYnKcvKT4EzTKvvoTHf-XdWzeamAdHMrv0x-6p110_ojCQmH6lt_FpTDW5UTDxnKhDuczwd-CM6c85_Jaz5WTxKX5wAAXCe6aCD5hpwHV4k04G0TWmy_1Tc9tl5_Ypopj6Px2OmA5g-VeHRkMpDStZDEXulJQcooy1Cp1tau640KXOsWGiw==[9] Buy Budesonide 21-acetate | 51333-05-2 - Smolecule.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERSY0Mpio_Vug0wyY_bCGxYABdBS5DGdHWVDvpfwjPA33oMMLN8AWKrdSQy5y95whh1p5XfWFc6aoFI1gP1h96WA4tIUuXk5LI9GtOJLPdAQaDJD-Y2VujLyWwRhu5MwjrTdrm[4] 205613Orig1s000 - accessdata.fda.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIZa-OPvuymVGdommj8_xarexaug_L2g4CBSv0Q-C9-BWaOC2HVhHUUAENy5EP66cQamj0xeLa9XIj-C0eMesXtvSNmhlQLBKWl6GOniVc2rU7gnP7JbPsdQrzgMH5DwED8abrbac0IuB2kwVmEbmBHirOZJnZYJfYLlcINA7Rd4rcsyPAn4ebTnNodrIF-w==[3] A Comparative Guide to Bioanalytical Methods for Budesonide and Its Major Metabolites - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO9t65MJSOCye7OdxfAMLsK8JRl_Hi9wlXsg56VtVC-GHSz85ppKdNc2dALDzZ5Z-DCnDV3HgutzGhOoWjRugsUul-0fNIXzTvxtAipQCe1kA3Ggiy-kGhDT8Rq9k2mxZdftghFvC9CEDBk1jTyTPzN3r1ue-tO_ETGzawNRO82bmz5q0QOr58uylAdBjfVx8JRZ-xtsHXePJVYylsARnwzPxNLijJ-5TKTWLEu15N2HQ=[6] CAS 51333-05-2: (11β,16α)-21-(Acetyloxy)-16,17-[butylidene… - CymitQuimica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmrVAtnhXfifnPPETNczSWO5RcavPRCYJueb5I4IVy7YTt1Q5q9ZD4UjpQ2AZv6TsLHGoB4jbis04ZxFgzYOtayCmnQ8BraUQ4A50EUbMpQ1qOSG-C7c62OAhicKDK3DOMcg==[10] 21-Acetyloxy Budesonide-d8 | CAS 51333-05-2 (unlabeled) | SCBT.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETuhVsJ_bHJk7eSVFAOKlOEdAkz8P-fRIUBORGrhdxlwqAV25Jy7xs23bHBtska-g5sHrGM_-Sl-DKaiOJT-IQaTPv6uadAR7b09N_eKQmSIE0uH-ypC76FMQk3uG7p532saeqCUlsrS80adkms4z65BN-bS9NNHZwAL1_zAOmrw==[2] An LC-MS/MS method for the determination of budesonide and 16α–hydroxyprednisolone in dog plasma - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMgmICcUavrbo8JYpeWIeaGwoPG1yoH9NamV230P8TWa6TOAGOAbqDco63ACPlA5y8i_Kvqph-Gki4Z9ABb0rpjBmCwD-YkHHhEQIPJYfKLbsSvViLDmSJ08VppC0zVf-mGV1clyuvOlM8ZJV2WzhpC7xo2Gai0Q4eZSqqJiGOaExUzAA6kF8jrwGmmnp5l1SXgS6clOooHSrmD8ogny3W9M4-U-ZS2Lem2m_7xiDv9Bwzvx7WRYIiLB7gHThE-YYmo0rMigALwioavIM2[11] Liquid Chromatography-Mass Spectrometry, Third Edition - PDF Free Download.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuwjbFpu0gDHoCyFYcoVJZRa-NzeODKGfY56LdKUI6yTrEsEX5x6Dt0szz9jvsyp6b8RntGv7TEQ0QTwH3etv4drd0ugobBSYLSOXQ98y-0zPcDxkvJajObgU0QBiWhxScskYtH9fWyOXro6a9IorkgQI0KUV2MsAaGa-uhef9wNI6mNTi[12] METHOD OF OBTAINING 22R DIASTEREOISOMER OF BUDESONIDE - European Patent Office - EP 0569369 B1.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzmWULB2lAgjvTBLpKmFp4GsqTjCDE3iXFarqLn6UWzSWNEBsBFZ_Di55_iTr6YIu60EZwW_fvskaO13mLFJBW00wsT5r85MXB4jxCHnQK_LtovOG54SVBa-JqBBUZBJtt8BAvgxHcDa6G6UU_C2ty3DMH_ZXq1NpiWoY6ZTGN-0jSb0mPCcOT2tgOl7HVon1KNYSRm7zq6Uov8TgjqmMX_3iEV_KKo7_R[1] China Low Price Budesonide Manufacturers, Suppliers - Factory Direct Wholesale - GlobalChemMall.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0WUsb2mmsbPf5y9YkK3iS3we20iTPNQd60nQNxUdx5Mj_XqdS1CouRlY3cBpHMTqeKv0vTQ92A8exBKXzYGO0HKQ2aa4ae4cGi1BAB1K3yIy2A6qQp-L93vihHoHjPyk6WtM=[7] Catalogue A to Z and 27 (13-12-2016) - Chromnet.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdqvBjKQOOcTRBaYKKlKyV_Qu_Wx6nQsE1jHh7BYTSJiO54Bp9MoT5eutepjvklkx_U088y9Wje4F8LqqjEWzVI1L1wdVMN2BSsSvsbaNO-q98DHzjszP2nuvjs4sv-N-_WdfNw7fCvkDll9O7Aadkt05Nam6Bz-lgemVrX6OTwqz-W82baz2gcaYAaAWhR6vXJIexCV73ukScy-BmmFcpfsyhdMPopQYi94T0WX0rKZkUmPxvDCUIQjCEIA==[8] Utilization of Quality by Design, Kinetic Modeling, and Computational Fluid Dynamics for Process Optimization and Scale-Up - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdgW4oSDNMf9XuKdaKB56ErRd0vULUCj2UbJIYhl-mKxPP2xPduyBVzTViRqq9Lhe8OWuUaBh96kwUh2RJpSkjal0yf9acRQLp0qJ_wHSqeKcjnp8gfto2in4A0Bgr9JgZQHufCqqaeLu6vQ==

Sources

- 1. globalchemmall.com [globalchemmall.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. CAS 51333-05-2: (11β,16α)-21-(Acetyloxy)-16,17-[butylidene… [cymitquimica.com]

- 7. chromnet.net [chromnet.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buy Budesonide 21-acetate | 51333-05-2 [smolecule.com]

- 10. epdf.pub [epdf.pub]

- 11. data.epo.org [data.epo.org]

Advanced LC-MS/MS Application Note: Robust Quantification of 21-Acetyloxy Budesonide-d8 in Biological Matrices

Context & Analytical Rationale

21-Acetyloxy budesonide (Budesonide 21-acetate) is a critical synthetic impurity, prodrug derivative, and metabolic byproduct of the potent glucocorticoid budesonide. Its deuterium-labeled isotopologue, 21-acetyloxy budesonide-d8 (MW: 480.62 g/mol ), is predominantly utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects during budesonide impurity profiling[1].

However, quantifying the d8-isotopologue itself is frequently required in absolute recovery assessments, isotopic purity validation, and specialized pharmacokinetic tracer studies. This application note details a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the direct quantification of 21-acetyloxy budesonide-d8 in human plasma, utilizing fluticasone propionate as a structural analog internal standard.

Mechanistic Principles of Detection

Corticosteroids like budesonide and its acetate derivatives possess a highly conjugated 3-keto-1,4-diene system within their A-ring. This structural feature makes them highly receptive to protonation [M+H]+ during Positive Electrospray Ionization (ESI+) .

The mass shift provided by the eight deuterium atoms (+8 Da) ensures that the precursor ion ( m/z 481.3) is completely isolated from the natural isotopic envelope of unlabeled endogenous steroids or budesonide ( m/z 473.3), eliminating isotopic cross-talk. During Collision-Induced Dissociation (CID) in the Q2 collision cell, the molecule undergoes characteristic neutral losses (e.g., loss of the acetate group and water) to form stable product ions used for Multiple Reaction Monitoring (MRM) quantification.

Figure 1: Tandem mass spectrometry (MRM) logic for 21-acetyloxy budesonide-d8 quantification.

Materials and Reagents

-

Analyte: 21-Acetyloxy budesonide-d8 (Chemical Purity >98%, Isotopic Purity >99% D).

-

Internal Standard (IS): Fluticasone propionate (or an alternative non-endogenous synthetic corticosteroid).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

-

Extraction Matrix: Oasis HLB (Hydrophilic-Lipophilic Balance) 96-well µElution plates (30 mg/well).

Sample Preparation Workflow: Solid-Phase Extraction (SPE)

Direct protein precipitation often fails to remove plasma phospholipids, which cause severe ion suppression in the ESI source. To build a robust, self-validating system, we employ a Solid-Phase Extraction (SPE) methodology.

Causality in Protocol Design:

-

Pre-treatment: Plasma is pre-treated with 4% Phosphoric Acid ( H3PO4 ). Corticosteroids bind heavily to Corticosteroid-Binding Globulin (CBG) and human serum albumin. The acid disrupts these protein-drug complexes, ensuring 100% of the analyte is free to bind to the SPE sorbent.

-

Washing: A 5% Methanol wash is highly specific; it is strong enough to elute salts and polar endogenous peptides, but weak enough to leave the highly lipophilic 21-acetate steroid retained on the sorbent.

Figure 2: Solid-Phase Extraction (SPE) workflow for isolating steroid analytes from plasma.

LC-MS/MS Analytical Conditions

Chromatographic separation is performed on a sub-2-micron C18 UHPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). The use of a C18 column combined with a shallow organic gradient ensures the separation of the 21-acetate derivative from any circulating isobaric epimers (budesonide naturally exists as a mixture of 22R and 22S epimers)[2].

Table 1: UHPLC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H2O ) | % Mobile Phase B (0.1% FA in ACN) |

| 0.0 | 0.40 | 70 | 30 |

| 0.5 | 0.40 | 70 | 30 |

| 3.0 | 0.40 | 10 | 90 |

| 4.0 | 0.40 | 10 | 90 |

| 4.1 | 0.40 | 70 | 30 |

| 5.0 | 0.40 | 70 | 30 |

Table 2: MS/MS MRM Parameters (Positive ESI)

Note: Optimization of Declustering Potential (DP) and Collision Energy (CE) should be fine-tuned per instrument.

| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | DP (V) | CE (eV) | Purpose |

| 21-Acetyloxy budesonide-d8 | 481.3 | 331.2 | 60 | 22 | Quantifier |

| 21-Acetyloxy budesonide-d8 | 481.3 | 163.1 | 60 | 35 | Qualifier |

| Fluticasone propionate (IS) | 501.2 | 313.1 | 65 | 20 | Internal Standard |

Method Validation & System Suitability

To guarantee trustworthiness, the protocol must operate as a self-validating system in accordance with ICH M10 Bioanalytical Method Validation guidelines[3].

-

System Suitability: Before every batch, inject a neat standard to verify that the signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) is ≥ 10.

-

Selectivity & Isotopic Cross-Talk: Analyze a "Double Blank" (plasma without analyte or IS) and a "Single Blank" (plasma with IS only). The Single Blank must show ≤ 20% of the LLOQ area at the d8-analyte retention time to prove that the IS does not contain unlabeled impurities that artificially inflate the d8 signal.

-

Matrix Factor (MF): Calculate the IS-normalized MF by dividing the peak area ratio of the analyte/IS spiked after extraction by the area ratio of a neat standard. An MF between 0.85 and 1.15 indicates that the SPE protocol successfully eliminated phospholipid ion suppression.

References

-

Veeprho Laboratories. "21-Acetyloxy Budesonide-D8: Product Specifications and Isotopic Purity." Veeprho Impurity Standards. Available at: [Link]

-

Waters Corporation. "A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma." Waters Application Notes. Available at: [Link]

-

U.S. Food and Drug Administration (FDA) / ICH. "M10 Bioanalytical Method Validation: Guidance for Industry." FDA Regulatory Information. Available at:[Link]

Sources

Application Note: Leveraging 21-Acetyloxy Budesonide-d8 for High-Precision Quantification in Mass Spectrometry

Introduction: The Imperative for an Ideal Internal Standard

In the landscape of quantitative bioanalysis, particularly within drug metabolism and pharmacokinetics (DMPK), liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the definitive tool for its sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS data are not inherent; they are critically dependent on the mitigation of experimental variability.[1] Factors such as sample loss during extraction, fluctuations in instrument response, and matrix-induced ion suppression or enhancement can introduce significant error.[1]

The most effective strategy to correct for this variability is the use of an internal standard (IS). An ideal IS is a compound added at a known, constant concentration to all samples—calibrators, quality controls (QCs), and unknowns—prior to sample processing. By calculating the peak area ratio of the analyte to the IS, these variations can be effectively normalized.

Stable Isotope-Labeled (SIL) internal standards are widely considered the "gold standard" for quantitative LC-MS/MS analysis.[1][2] These are analogues of the analyte in which one or more atoms have been replaced with a heavy stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This application note provides a detailed protocol and scientific rationale for the use of 21-Acetyloxy Budesonide-d8 , a deuterated analogue of a budesonide derivative, as a premier internal standard for the quantification of budesonide and its related metabolites in complex biological matrices.

Scientific Rationale: Why 21-Acetyloxy Budesonide-d8 is the Optimal Choice

The selection of an internal standard is a critical decision in method development. 21-Acetyloxy Budesonide-d8 offers distinct advantages rooted in fundamental physicochemical principles.

-

Near-Identical Physicochemical Behavior : As a deuterated analogue, 21-Acetyloxy Budesonide-d8 shares virtually identical chemical and physical properties with its unlabeled counterpart.[1][3] This ensures that it tracks the analyte of interest through every stage of the analytical workflow. It exhibits the same extraction efficiency during sample preparation, experiences the same degree of matrix effects in the ion source, and, crucially, displays nearly identical chromatographic retention time.[2][4]

-

Co-elution and Matrix Effect Compensation : The "deuterium isotope effect" can sometimes cause a slight shift in retention time between the analyte and the SIL-IS.[2] However, with proper chromatographic optimization, near-perfect co-elution can be achieved. This is paramount because it ensures both the analyte and the IS are subjected to the same matrix environment as they enter the mass spectrometer's ion source, allowing the IS to accurately compensate for any ion suppression or enhancement.[1]

-

Clear Mass Spectrometric Distinction : The incorporation of eight deuterium atoms provides a significant mass shift of +8 Da relative to the unlabeled molecule. This mass difference is easily resolved by a triple quadrupole mass spectrometer, eliminating the risk of isotopic crosstalk or interference where the signal from the analyte contributes to the signal of the IS, or vice versa.[1]

-

Structural Analogy : This specific IS is an acetylated form of budesonide. While ideal for quantifying 21-acetyloxy budesonide, it can also serve as a robust IS for budesonide itself. The core steroid structure governs the primary chromatographic and ionization behavior, and the similar functional groups ensure it remains a close analogue throughout the process.

Physicochemical Data and Required Instrumentation

Properties of 21-Acetyloxy Budesonide-d8

| Property | Value | Source |

| Synonym | (6β,11β,16α)-16,17-[(Butylidene-d8)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione | |

| Molecular Formula | C₂₇H₂₈D₈O₈ | |

| Molecular Weight | 496.62 g/mol | |

| Appearance | Neat/Solid | |

| Intended Use | Internal standard for analytical and pharmacokinetic research | [5][6] |

Recommended Instrumentation

The protocol described herein is optimized for a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[7][8][9]

Application Protocol: Quantification of Budesonide in Human Plasma

This protocol provides a self-validating workflow for the precise and accurate quantification of budesonide in human plasma, employing 21-acetyloxy budesonide-d8 as the internal standard.

Step 1: Preparation of Stock and Working Solutions

-

Analyte Primary Stock (1 mg/mL): Accurately weigh ~5 mg of Budesonide reference standard and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

-

Internal Standard Primary Stock (1 mg/mL): Accurately weigh ~5 mg of 21-Acetyloxy Budesonide-d8 and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

-

Analyte Working Solutions (for Calibration and QCs): Perform serial dilutions of the Analyte Primary Stock with 50:50 methanol:water to prepare a series of working solutions. These will be used to spike into blank plasma to create calibration standards and quality control samples.

-

IS Working Spiking Solution (100 ng/mL): Dilute the Internal Standard Primary Stock with 50:50 methanol:water to a final concentration of 100 ng/mL. This solution will be added to every sample.

Step 2: Preparation of Calibration Standards and Quality Control (QC) Samples

-

Label a series of polypropylene tubes for each calibration standard (e.g., Blank, Zero, 10, 25, 50, 100, 250, 500, 1000 pg/mL) and QC level (e.g., LLOQ: 10 pg/mL, LQC: 30 pg/mL, MQC: 400 pg/mL, HQC: 800 pg/mL).

-

Aliquot 200 µL of blank, pooled human plasma into each tube.

-

Spike a small volume (e.g., 10 µL) of the appropriate Analyte Working Solution into each corresponding tube to achieve the target concentrations.

-

Add 10 µL of the solvent (50:50 methanol:water) to the Blank and Zero samples.

-

Vortex all tubes gently for 10 seconds.

Step 3: Bioanalytical Sample Preparation (Solid-Phase Extraction)

-

Internal Standard Addition: To every tube (except the Blank), add 20 µL of the IS Working Spiking Solution (100 ng/mL). Vortex gently.

-

Sample Pre-treatment: Add 200 µL of water to each plasma sample and vortex.[10]

-

Solid-Phase Extraction (SPE): Utilize a suitable SPE plate or cartridge (e.g., a polymeric reversed-phase sorbent).[10]

-

Condition: Pass 1 mL of methanol through the sorbent, followed by 1 mL of water.

-

Load: Load the entire pre-treated plasma sample onto the sorbent.

-

Wash: Wash the sorbent with 1 mL of water, followed by 1 mL of 5% methanol in water.

-

Elute: Elute the analyte and IS from the sorbent with 1 mL of methanol into a clean collection plate or tubes.[7]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).

Step 4: LC-MS/MS Instrumental Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Example Liquid Chromatography (LC) Conditions

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase, e.g., InertSustain AQ-C18 (3 µm, 2.1 x 50 mm)[10] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Example Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Budesonide) | To be optimized, e.g., m/z 431.3 → 323.2 |

| MRM Transition (IS) | To be optimized, e.g., m/z 497.6 → 323.2 |

| Collision Energy (CE) | To be optimized for each transition |

| Dwell Time | 100 ms |

Note: Specific MRM transitions and collision energies must be determined empirically by infusing pure standards of the analyte and internal standard.

Step 5: Data Processing and System Suitability

-

Quantification: Integrate the peak areas for both the budesonide and 21-acetyloxy budesonide-d8 MRM transitions.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically appropriate.

-

System Suitability: Before processing the results, verify system suitability.

-

IS Response: The peak area of the internal standard should be consistent across all samples (excluding Blank), with a coefficient of variation (CV) of ≤15%.

-

Retention Time: The retention times for the analyte and IS should be consistent, typically within ±0.2 minutes of the average across the run.

-

Method Validation: A Trustworthy and Self-Validating System

A quantitative bioanalytical method is only reliable if it has been thoroughly validated. The protocol must adhere to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[11][12][13] The use of 21-acetyloxy budesonide-d8 is integral to meeting these stringent criteria.

Table 3: Key Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Ensure no endogenous components interfere with the analyte or IS. | Response in blank matrix should be ≤20% of LLOQ response for the analyte and ≤5% for the IS.[11] |

| Accuracy & Precision | Determine the closeness of measured results to the true value and the reproducibility of the measurements. | For QCs, mean concentration within ±15% of nominal (±20% at LLOQ); CV ≤15% (≤20% at LLOQ).[14] |

| Calibration Curve | Demonstrate a defined relationship between response and concentration. | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ); r² ≥ 0.99.[14] |

| Recovery | Evaluate the efficiency of the extraction process. | While no set value is required, recovery should be consistent and reproducible across QC levels.[15] |

| Matrix Effect | Assess the impact of the biological matrix on ionization. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | Confirm the analyte is stable under various storage and handling conditions. | Mean concentration of stability QCs should be within ±15% of nominal values.[14][15] |

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Action |

| High IS Variability (>15% CV) | Inconsistent pipetting of IS; IS degradation; source instability. | Verify pipette calibration; prepare fresh IS working solution; clean the MS ion source. |

| Analyte & IS Not Co-eluting | Deuterium isotope effect. | Optimize the LC gradient (make it shallower) or temperature to improve co-elution.[2] |

| Signal in Blank Sample | Contamination of blank matrix or system carryover. | Source a new lot of blank matrix; optimize needle wash method; inject solvent blanks. |

| Low Recovery | Suboptimal SPE procedure. | Re-evaluate SPE sorbent type, wash, and elution solvents. |

Conclusion